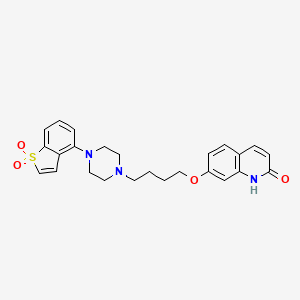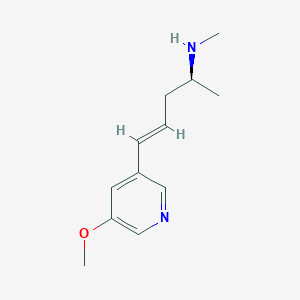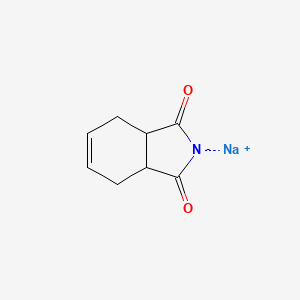
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method allows for the efficient assembly of structurally unique isoindole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole diones, while reduction could produce tetrahydroisoindole derivatives.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
4,7-Dihydroisoindole: A reduced form of isoindole, used as a building block for extended porphyrins.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: Another isoindole derivative with unique structural properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, sodium salt is unique due to its specific structural configuration and the presence of a sodium salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
CAS番号 |
5167-69-1 |
|---|---|
分子式 |
C8H8NNaO2 |
分子量 |
173.14 g/mol |
IUPAC名 |
sodium;3a,4,7,7a-tetrahydroisoindol-2-ide-1,3-dione |
InChI |
InChI=1S/C8H9NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-2,5-6H,3-4H2,(H,9,10,11);/q;+1/p-1 |
InChIキー |
QDTQNBXCTCOWIX-UHFFFAOYSA-M |
正規SMILES |
C1C=CCC2C1C(=O)[N-]C2=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


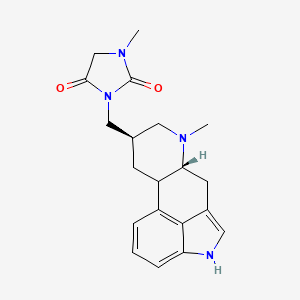


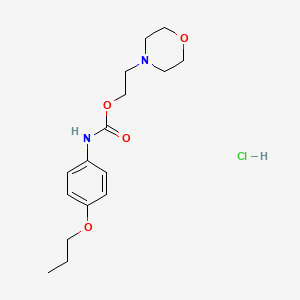
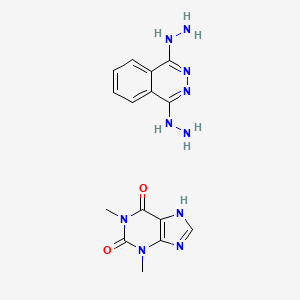
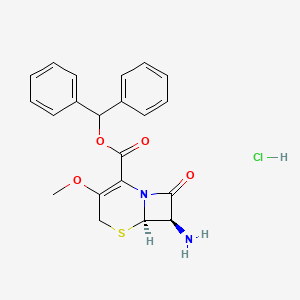
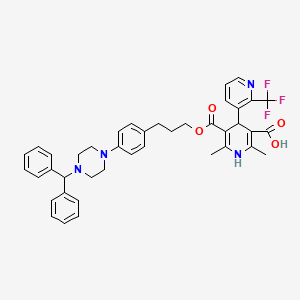
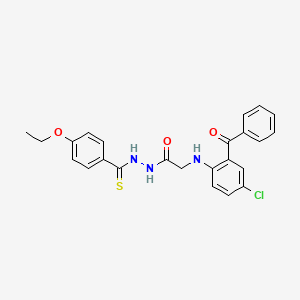
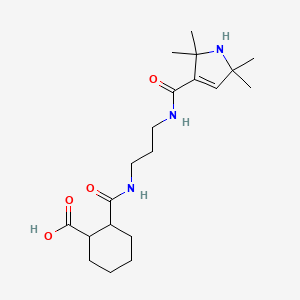
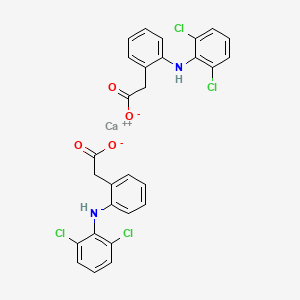

![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
